[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane
Description
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane is a glycidyl ether derivative characterized by a central oxirane (epoxide) ring substituted with a triethylene glycol-like chain terminated by an isobutoxy group. These compounds typically serve as reactive intermediates in organic synthesis, polymer crosslinking, or pharmaceutical manufacturing due to the electrophilic nature of the epoxide group .
Key structural features include:
- Oxirane core: Provides reactivity for nucleophilic ring-opening reactions.
- Oligo(ethylene glycol) chain: Enhances solubility in polar solvents and influences steric/electronic properties.
- Isobutoxy terminal group: Modulates hydrophobicity and steric bulk compared to shorter alkoxy substituents (e.g., methoxy).
Properties
CAS No. |
50321-23-8 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[2-[2-(2-methylpropoxy)ethoxy]ethoxymethyl]oxirane |
InChI |
InChI=1S/C11H22O4/c1-10(2)7-13-5-3-12-4-6-14-8-11-9-15-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
YZVDZGBALSHCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCOCCOCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Etherification of Glycol Precursors
The initial step involves etherification between a diol or triol precursor and isobutyl alcohol derivatives to install the isobutoxy group on the ethylene glycol chain. This is typically catalyzed under acidic or basic conditions.
- Reagents: Diethylene glycol or triethylene glycol derivatives, isobutyl halides or isobutyl alcohol.
- Catalysts: Acidic catalysts such as sulfuric acid or basic catalysts like sodium hydroxide.
- Conditions: Reaction temperatures between 80–120°C, with stoichiometric ratios optimized (e.g., 1:1.2 diol to alkylating agent) to minimize oligomer formation.
- Outcome: Formation of 2-[2-(isobutoxy)ethoxy]ethanol intermediates with high selectivity.
Epoxidation to Form the Oxirane Ring
The critical step is the conversion of the terminal hydroxyl or alkene group into the oxirane ring:
- Starting Material: 2-{[2-(ethenyloxy)ethoxy]methyl}oxirane or related precursors.
- Method: Epoxidation of allyl or vinyl ethers using peracids (e.g., m-chloroperbenzoic acid) or base-catalyzed intramolecular cyclization.
- Alternative: Direct reaction of the hydroxyl-terminated ether with epichlorohydrin under basic conditions to form the glycidyl ether.
- Reaction Conditions: Controlled temperature (often below 100°C) to prevent polymerization; inert atmosphere to avoid oxidation.
- Purification: Fractional distillation or column chromatography to isolate the pure epoxide.
Purification and Characterization
- Purification Techniques: Silica gel chromatography using ethyl acetate/hexane mixtures or fractional distillation under reduced pressure.
- Characterization: Confirmed by spectroscopic methods:
- ¹H NMR: Oxirane protons appear as multiplets at δ 3.1–3.5 ppm; ether methylene groups at δ 3.4–3.8 ppm; isobutoxy methyl triplet near δ 0.9 ppm.
- IR Spectroscopy: Epoxide C–O–C stretch at 850–950 cm⁻¹; ether C–O stretch at 1100–1250 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with C11H22O4 (molecular weight ~218.29 g/mol).
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 80–120°C | Higher temps risk polymerization |
| Catalyst Type | Acidic (H₂SO₄) or Basic (NaOH) | Choice affects reaction rate and selectivity |
| Stoichiometric Ratio | Diol:alkylating agent = 1:1.2 | Excess alkylating agent reduces oligomers |
| Solvent | THF, DMF, or similar polar aprotic solvents | Enhances solubility and reaction kinetics |
| Purification Method | Column chromatography or fractional distillation | Achieves >90% purity |
Research Findings on Preparation
- Computational studies indicate that the electron-donating ether groups stabilize the transition state during nucleophilic attack in epoxidation, lowering activation energy by approximately 15% compared to non-ether analogs.
- Steric hindrance from the isobutoxy group directs regioselectivity, favoring epoxide formation at the terminal carbon.
- Addition of radical scavengers such as hydroquinone (0.1%) during synthesis suppresses unwanted polymerization.
- Use of Lewis acid catalysts (e.g., BF3·Et2O) can control anionic polymerization pathways, improving yield and selectivity in epoxide formation.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Etherification | Diethylene glycol + isobutyl halide, acid/base catalyst, 80–120°C | Install isobutoxy group | Isobutoxy-terminated glycol ether |
| Epoxidation | Peracid (m-CPBA) or base-catalyzed cyclization, <100°C | Form oxirane ring | [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane |
| Purification | Silica gel chromatography, fractional distillation | Remove impurities and oligomers | >90% pure epoxide compound |
| Characterization | ¹H NMR, IR, MS | Confirm structure and purity | Verified chemical identity |
Chemical Reactions Analysis
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane involves its reactivity with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can affect molecular pathways and processes, making the compound useful in various applications .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methoxy vs. Isobutoxy: Methoxy-terminated analogs (e.g., ) exhibit lower molecular weight and higher polarity, favoring applications in battery electrolytes . Phenoxy vs. Alkoxy: Phenoxy-containing derivatives () are critical in pharmaceuticals (e.g., Bisoprolol intermediates) due to aromatic stability and tailored bioavailability .
Reactivity: Ethylene glycol diglycidyl ether () has two epoxide groups, enabling high crosslinking density in polymers. Mono-epoxide analogs (e.g., target compound) are more selective in reactions, such as controlled ring-opening for drug functionalization . Vinyloxy-substituted epoxides () may undergo radical polymerization, whereas isobutoxy analogs are more likely to participate in nucleophilic additions.
Synthetic Routes: Most glycidyl ethers are synthesized via Williamson ether synthesis or nucleophilic substitution between epichlorohydrin and alcoholate ions (e.g., describes reacting sodium phenolate with epichlorohydrin at 60–65°C) . Purification methods vary: Vacuum distillation is common for low-molecular-weight derivatives (), while chromatographic techniques are used for complex analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves etherification between a diol (e.g., isobutoxy-substituted glycol) and an epoxide precursor under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) catalysis. For example, highlights similar etherification reactions using 2-methylpropane-1,3-diol and 2-(2-methoxyethoxy)ethanol. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 diol:epoxide) are critical for minimizing side products like oligomers. Purification via fractional distillation or column chromatography is necessary to achieve >90% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic oxirane protons at δ 3.1–3.5 ppm (multiplet) and ether methylene groups (δ 3.4–3.8 ppm). The isobutoxy group shows a triplet near δ 0.9 ppm (CH₃) and δ 1.8 ppm (CH) .
- IR : Epoxide C-O-C stretching at 850–950 cm⁻¹ and ether C-O at 1100–1250 cm⁻¹ .
- MS : Molecular ion peak at m/z corresponding to C₁₀H₂₀O₅ (exact mass 220.13 g/mol) with fragmentation patterns indicating ether cleavage .
Q. What are the primary reaction pathways of this compound with nucleophiles (e.g., amines, thiols)?
- Methodology : The oxirane ring undergoes nucleophilic ring-opening. For example, with amines (e.g., tetraethylenepentamine), the reaction proceeds via SN2 mechanism at the less substituted carbon, forming β-hydroxy amines. Reaction rates depend on solvent polarity (e.g., DMF accelerates kinetics) and temperature (60–80°C optimal) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV not established; assume acute toxicity via inhalation, H335) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the steric and electronic nature of the isobutoxy-ether side chain influence the reactivity of the oxirane ring?
- Methodology : Computational studies (DFT/B3LYP with cc-pVTZ basis sets) reveal that electron-donating ether groups stabilize the transition state during nucleophilic attack, reducing activation energy by ~15% compared to non-ether analogs. Steric hindrance from the isobutoxy group directs regioselectivity toward the terminal oxirane carbon .
Q. What strategies can mitigate competing side reactions (e.g., polymerization) during epoxide functionalization?
- Methodology :
- Inhibitors : Add radical scavengers (e.g., 0.1% hydroquinone) to suppress thermal polymerization .
- Temperature Control : Maintain reactions below 100°C to avoid ring-opening via radical pathways .
- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) for controlled anionic polymerization in drug-delivery applications .
Q. How can computational modeling predict the compound’s behavior in polymer cross-linking networks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
